5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid
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Description
5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid (CCPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CCPA is a pyridine derivative that has a cyclopropylamino group attached to the second carbon atom and a carboxylic acid group attached to the fourth carbon atom.
Scientific Research Applications
Antibacterial Agents Development
A study conducted by Bouzard et al. (1992) explored the synthesis and structure-activity relationships of a series of fluoronaphthyridines, including compounds with cycloalkylamino groups, for their antibacterial activities. The research indicated that specific substitutions on the naphthyridine structure could enhance both in vitro and in vivo antibacterial activities, showcasing the potential of 5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid derivatives in the development of new antibacterial drugs (Bouzard et al., 1992).
Fungicidal and Herbicidal Applications
Tian et al. (2009) synthesized N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, demonstrating that certain derivatives exhibit excellent fungicidal and herbicidal activities. This suggests the utility of 5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid in agricultural chemical research, aiming to develop new agents for plant protection (Tian et al., 2009).
Antihypertensive Drug Research
Finch et al. (1978) described the synthesis of various substituted 5-amino-2-pyridinecarboxylic acids and their derivatives, investigating their potential as antihypertensive agents. This research highlights the versatility of pyridinecarboxylic acid derivatives in medicinal chemistry, particularly in the development of cardiovascular drugs (Finch et al., 1978).
Antiviral Activity Exploration
Bernardino et al. (2007) achieved the synthesis of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives. The study evaluated these compounds for their inhibitory effects against various viruses, showcasing the potential use of 5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid derivatives in antiviral drug development (Bernardino et al., 2007).
properties
IUPAC Name |
5-chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-4-11-8(12-5-1-2-5)3-6(7)9(13)14/h3-5H,1-2H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSZLPPRCHEMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid | |
CAS RN |
1597319-09-9 |
Source
|
Record name | 5-chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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